Plantainoside D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Plantainoside D (PD) is a bioactive compound that has been identified as a potential anti-hypertensive agent. It was isolated from the dried plants of Chirita longgangensis var. hongyao. The interest in PD is due to its pharmacological potential, particularly in the context of cardiovascular health .

Synthesis Analysis

While the synthesis of PD in plants is not explicitly detailed in the provided papers, it is known that plants, especially within the Solanaceae family, are capable of synthesizing complex organic compounds such as vitamin D3 and its derivatives through both photolytic and non-photolytic reactions . This suggests that plants have intricate pathways for synthesizing a variety of secondary metabolites, which likely includes PD.

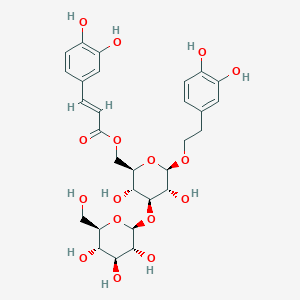

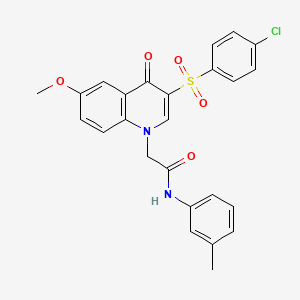

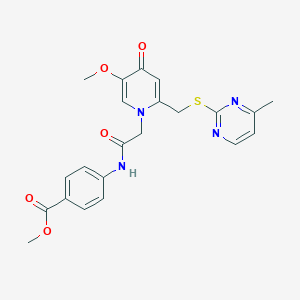

Molecular Structure Analysis

The molecular structure of PD has been characterized using advanced analytical techniques. A sensitive and specific LC-ESI-MS/MS method was developed to analyze PD in rat plasma. The method utilized a reverse-phase chromatography column and gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. The flow rate was set at 0.50 mL/min, and the analytes were monitored by tandem-mass spectrometry with negative electrospray ionization. The precursor/product transitions (m/z) in the negative ion mode were identified for PD, which is crucial for understanding its molecular structure and interactions .

Chemical Reactions Analysis

The chemical reactions involving PD in biological systems are not fully described in the provided papers. However, the pharmacokinetics of PD, including its absorption, metabolism, and elimination in rats, have been studied. The oral absolute bioavailability of PD was found to be low, suggesting that PD may undergo significant metabolism or poor absorption when administered orally .

Physical and Chemical Properties Analysis

The physical and chemical properties of PD, such as solubility, stability, and reactivity, are not directly discussed in the provided papers. However, the development of the LC-ESI-MS/MS method for its analysis indicates that PD can be successfully detected and quantified in biological samples, which implies a certain level of stability under the analytical conditions used. The pharmacokinetic data also provide insights into its behavior in vivo, including a short elimination half-life, which may be indicative of its physical and chemical properties .

Relevant Case Studies

The pharmacokinetic study of PD in rats is a relevant case study that provides valuable information about the behavior of PD in a living organism. After oral and intravenous administration, PD exhibited an elimination half-life of approximately 1.63 hours, and its oral absolute bioavailability was estimated to be very low. These findings are important for understanding the potential therapeutic use and limitations of PD as an anti-hypertensive agent .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Anti-Hypertensive Potential

- PD, isolated from Chirita longgangensis var. hongyao, exhibits potential as an anti-hypertensive ingredient. A study developed a method for analyzing PD in rat plasma, revealing its pharmacokinetics after oral and intravenous administration in rats. It was found to have low oral bioavailability, suggesting poor absorption or strong metabolism in vivo (Wang et al., 2014).

Cardioprotective Effects

- PD, from Picrorhiza scrophulariiflora, demonstrated protective effects against adriamycin-induced apoptosis in H9c2 cardiac muscle cells. It inhibited reactive oxygen species (ROS) production and NF-kappaB activation, suggesting its potential to mitigate cardiotoxicity in adriamycin-exposed patients (Kim et al., 2007).

Antioxidant Properties

- Plantago lanceolata, containing PD, was studied for its antioxidant activities. The study highlighted its potential for use in new food and pharmaceutical products, emphasizing its rich source of verbascoside (Bahadori et al., 2020).

Influence on Ruminant Fermentation

- A study on Plantago lanceolata containing PD investigated its impact on rumen in vitro fermentation. It suggested that PD might influence ammonia production and potentially act as an energy source for ruminants (Navarrete et al., 2016).

Impact on Glucose Metabolism

- Research on sheep fed with plantain (containing PD) explored the responses of plasma glucose metabolism to exogenous insulin infusion. The study indicated that plantain might affect insulin sensitivity (Al-Mamun et al., 2017).

Treatment of Gout and Hyperuricemia

- A network pharmacological analysis on plantain for gout and hyperuricemia highlighted the potential molecular mechanisms and pathways influenced by PD, providing insights for its clinical application (Liu et al., 2020).

Anti-Aging Properties

- In a study investigating UV-induced skin changes, plantainoside D isolated from Plantago asiatica showed significant suppression of UV-induced morphologic skin changes, indicating its potential for anti-aging treatments (Kim et al., 2015).

Wirkmechanismus

Target of Action

Plantainoside D (PD) is a phenylenthanoid glycoside isolated from Plantago asiatica L. It primarily targets the glutamate release in rat cerebral cortical nerve terminals (synaptosomes) . PD also shows ACE inhibitory activity and is a promising IKK-β inhibitor .

Mode of Action

PD inhibits the potassium channel blocker 4-aminopyridine (4-AP)-evoked release of glutamate and elevated concentration of cytosolic Ca2+ . Pretreatment with the Ca2+ channel blocker (N-type) ω-conotoxin GVIA abolished the inhibitory effect of PD on the evoked glutamate release .

Biochemical Pathways

PD mediates the inhibition of evoked glutamate release from synaptosomes primarily by reducing the influx of Ca2+ through N-type Ca2+ channels, subsequently reducing the protein kinase C cascade .

Pharmacokinetics

A study on the pharmacokinetics of PD showed that it has poor absorption and/or strong metabolism in vivo . The oral absolute bioavailability (F) of PD in rats was estimated to be 1.12% ± 0.46% with an elimination half-life (t1/2) value of 1.63 ± 0.19 h .

Result of Action

The result of PD’s action is the inhibition of the excessive release of glutamate in the brain, which is emerging as a promising therapeutic option and is efficient for treating neurodegenerative disorders .

Action Environment

The action of PD on the 4-AP-evoked release of glutamate is unaffected in the presence of dl-TBOA, a potent nontransportable inhibitor of glutamate transporters

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZYUWGJNYOKHT-ZKDZFUIGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)

![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)

![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)